molecular formula C12H16ClN B1429940 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride CAS No. 1384431-36-0

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride

Cat. No. B1429940
M. Wt: 209.71 g/mol
InChI Key: OYTBNVYOJCHWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-810,123 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research demonstrates the synthesis of novel polycyano-containing organic ligands via double carbanion cleavage of related dihydrospiro[cyclopropane-indene] derivatives. These compounds, with their stable salts containing new allylic-type anions, show potential in organic electronics and as components in ionic liquids (Karpov et al., 2016).
  • Another study developed a stereo- and regioselective 1,3-dipolar cycloaddition for the efficient synthesis of biologically relevant spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives, advancing the chemistry of cyclopropenes and methods for constructing polycyclic compounds with cyclopropane fragments (Filatov et al., 2019).

Applications in Organic Chemistry

  • A study on the synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1′-cyclopropane] derivatives highlighted the potential for forming new compounds with varied chemical structures, contributing to the broader field of organic synthesis (Bayrak et al., 2018).
  • The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions, underscores the significance of these compounds in the creation of novel chemical structures (Yong et al., 2007).

Potential Biological Relevance

  • In a study on the synthesis of novel spiro[cyclopropane-indazole] derivatives, researchers explored the conjugate addition of bromoform to certain indazole derivatives. The novel compounds synthesized could have implications in the field of medicinal chemistry (Yan et al., 2014).
  • Research on highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via catalyst-free cyclopropanation adds to the understanding of how these compounds can be synthesized with high precision, which is crucial for their potential biological applications (Maurya et al., 2014).

Advanced Materials Development

  • A study on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which showed potential anticancer activity, illustrates the application of these compounds in developing new materials for therapeutic uses (Filatov et al., 2017).
  • Research on a series of spirofluorene-based materials for efficient phosphorescent organic light-emitting diodes (OLEDs) underscores the role of these compounds in the development of advanced electronic materials (Liu et al., 2018).

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTBNVYOJCHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2CN)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 2
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 3
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 4
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 5
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 6
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride

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